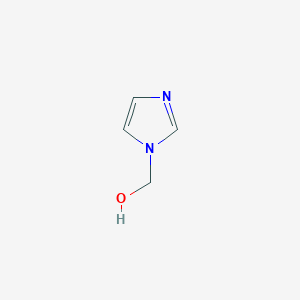
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Overview
Description
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound that contains a total of 9 bonds: 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 acyl halogenide (aliphatic) .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride includes 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 acyl halogenide (aliphatic) . Its molecular formula is C3ClF5O and has an average mass of 182.477 Da .Scientific Research Applications
Fluorinated Compounds in Environmental and Industrial Applications
- The treatment of fluorinated compounds like 2,2,3,3-Tetrafluoro-1-propanol, which shares a similar fluorinated alky-chain configuration with 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride, has been studied due to its non-biodegradable nature. A novel three-phase fluidized bed reactor combining photo oxidation and adsorption processes showed efficient mineralization and defluorination of such compounds, suggesting potential environmental applications for managing fluorinated waste (Shih, Tsai, & Huang, 2013) Mineralization and defluoridation of 2,2,3,3-tetrafluoro -1-propanol (TFP) by UV oxidation in a novel three-phase fluidized bed reactor (3P-FBR).
Fluorination Techniques
- Spirocyclic hypervalent iodine(III)-mediated radiofluorination represents an advanced method for the selective labeling of aromatic compounds with fluorine-18, demonstrating the importance of fluorination techniques in developing radiopharmaceuticals for positron emission tomography (PET) imaging (Rotstein, Stephenson, Vasdev, & Liang, 2014) Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics.
Organofluorine Chemistry
- The chemistry of carbonyl fluoride, a compound closely related to 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride, highlights the versatility of fluorinated intermediates in producing a range of organic fluorine compounds. This includes reactions with carbonyl compounds and unsaturated compounds to form gem-difluorides and perfluoroacyl fluorides, respectively (Fawcett, Tullock, & Coffman, 1962) The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds.
Electrophilic Fluorination
- Selective fluorinations by reagents containing the OF group, such as fluoroxytrifluoromethane (CF3OF), demonstrate the potential for electrophilic fluorination in synthesizing fluorinated organic molecules. This area of research is vital for introducing fluorine atoms into organic molecules, which is relevant for the application of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride in synthesizing fluorinated compounds (Rozen, 1996) Selective Fluorinations by Reagents Containing the OF Group.
Safety And Hazards
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is classified as dangerous. It can cause severe skin burns and eye damage, and it may be corrosive to metals. Safety measures include avoiding ingestion, inhalation, or contact with skin and eyes. In case of contact, it’s recommended to wash thoroughly and seek medical attention .
properties
IUPAC Name |
3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-3(8,9)2(6,7)1(5)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNDTZNUNGZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)Cl)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382119 | |
| Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
CAS RN |
5930-66-5 | |
| Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)












